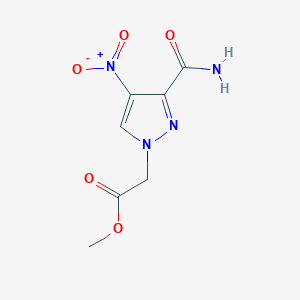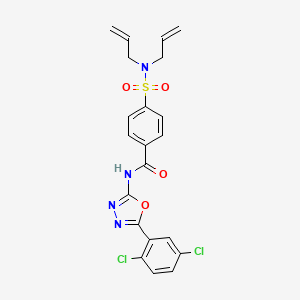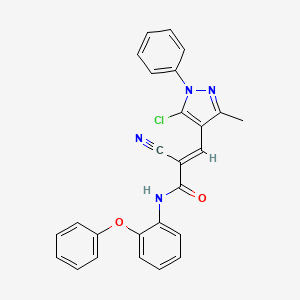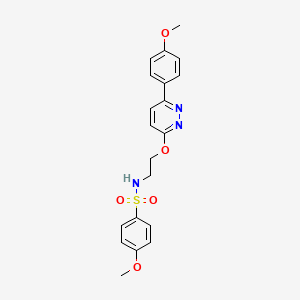
4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate, commonly referred to as 4CP-TFM-PBS, is an organosulfonate compound that has a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of biochemical and physiological studies. 4CP-TFM-PBS has been used in a range of research applications, from studies of enzyme kinetics to drug metabolism. In addition, it has been used to study the effects of various compounds on the human body, as well as to assess the safety of certain chemicals.
Mécanisme D'action
4CP-TFM-PBS is a highly versatile compound that has a wide range of applications in scientific research. It is a sulfonate compound, which means that it binds to other molecules and ions, forming complexes. These complexes can then be used to study the biochemical and physiological effects of various compounds. The binding of 4CP-TFM-PBS to other molecules and ions can also be used to study the enzyme kinetics and drug metabolism of various compounds.
Biochemical and Physiological Effects
4CP-TFM-PBS has been used to study the biochemical and physiological effects of various compounds. In particular, it has been used to study the effects of drugs and other compounds on the human body. In addition, it has been used to assess the safety of certain chemicals. 4CP-TFM-PBS has also been used to study the effects of various compounds on the enzyme kinetics and drug metabolism of various compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4CP-TFM-PBS in laboratory experiments is its versatility. It is a highly versatile compound that can be used in a variety of biochemical and physiological studies. In addition, it is a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, there are some limitations to using 4CP-TFM-PBS in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to control the concentration of the compound in solution, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 4CP-TFM-PBS. For example, further research could be conducted to explore the effects of the compound on the enzyme kinetics and drug metabolism of various compounds. In addition, further research could be conducted to explore the effects of the compound on the human body. Finally, further research could be conducted to explore the potential uses of 4CP-TFM-PBS in drug delivery systems and in the development of new drugs.
Méthodes De Synthèse
4CP-TFM-PBS can be synthesized by the reaction of 4-chlorophenyl benzenesulfonate with 3-chloro-5-(trifluoromethyl)-2-pyridine in the presence of a base catalyst. The reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. The reaction is typically complete in 1-2 hours, and the resulting product is a crystalline solid.
Applications De Recherche Scientifique
4CP-TFM-PBS has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the human body, as well as to assess the safety of certain chemicals. In addition, it has been used to study the biochemical and physiological effects of various drugs and other compounds. 4CP-TFM-PBS has also been used to study enzyme kinetics and drug metabolism.
Propriétés
IUPAC Name |
(4-chlorophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO4S/c19-12-1-3-14(4-2-12)28-29(25,26)15-7-5-13(6-8-15)27-17-16(20)9-11(10-24-17)18(21,22)23/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDQOKAHVUEDOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2389925.png)

![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)



![4-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2389938.png)
![8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2389939.png)
![2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2389942.png)

![[2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride](/img/structure/B2389944.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2389945.png)

